Thiothixene

Description

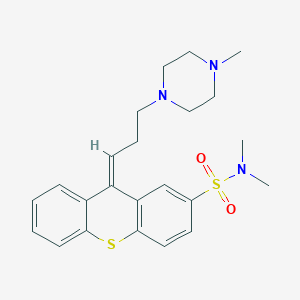

Structure

3D Structure

Propriétés

IUPAC Name |

(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S2/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26/h4-5,7-11,17H,6,12-16H2,1-3H3/b19-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBKORZTTCHDGY-UWVJOHFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2091542 | |

| Record name | (Z)-Thiothixene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2091542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thiothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>66.5 [ug/mL] (The mean of the results at pH 7.4), Pratically insoluble in water (cis-, trans- mixture), Very soluble in chloroform; slightly soluble in methanol, acetone (cis-, trans- mixture), Slightly soluble in carbon tetrachloride, 1.39e-02 g/L | |

| Record name | SID11532885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to tan crystals cis-, trans- mixture), White to tan crystalline powder | |

CAS No. |

3313-26-6, 49746-04-5, 5591-45-7 | |

| Record name | (9Z)-N,N-Dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]-9H-thioxanthene-2-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3313-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiothixene [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003313266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiothixene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01623 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (Z)-Thiothixene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2091542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Thiothixene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOTHIXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7318FJ13YJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114-118 °C (cis-, trans- mixture), Crystals. MP: 147.5-149 °C. UV max (methanol): 228, 260, 310 nm (log epsilon 4.6, 4.3, 3.9) /cis-Thiothixene/, MP: 123-124.5 °C. UV max (methanol): 229, 252, 301 nm (log epsilon 4.5, 4.2, 3.9) /trans-Thiothixene/, MP: 158-160.5 °C /Thiothixene dimaleate/, MP: 229 °C /Thiothixene dioxalate/ | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Thiothixene's Mechanism of Action on Dopamine D2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiothixene is a first-generation, typical antipsychotic of the thioxanthene class, primarily indicated for the treatment of schizophrenia.[1] Its therapeutic efficacy is predominantly attributed to its potent antagonism of the dopamine D2 receptor (D2R) in the central nervous system. This guide provides an in-depth examination of the molecular interactions, signaling pathways, and functional consequences of this compound's action on D2 receptors, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: Dopamine D2 Receptor Antagonism

The principal mechanism of action for this compound is the blockade of postsynaptic dopamine D2 receptors.[1] In psychiatric conditions such as schizophrenia, the positive symptoms (e.g., hallucinations, delusions) are strongly associated with hyperactivity of the mesolimbic dopamine pathway. By acting as a competitive antagonist at D2 receptors, this compound blocks the binding of endogenous dopamine, thereby reducing excessive dopaminergic neurotransmission and alleviating psychotic symptoms.

This compound is a member of the thioxanthene chemical class and exists as geometric isomers. The clinically used and more potent form is the cis-isomer, which demonstrates significantly higher affinity for the D2 receptor compared to the trans-isomer.[2]

Quantitative Binding and Functional Data

This compound exhibits high affinity and selectivity for the dopamine D2 receptor over other dopamine receptor subtypes. The inhibitory constant (Ki) is a measure of binding affinity, where a lower value indicates a stronger interaction.

Table 1: this compound Binding Affinity (Ki) at Dopamine Receptors

| Receptor Subtype | This compound Ki (nM) |

| Dopamine D2 | 0.417 |

| Dopamine D1 | 338 |

| Dopamine D3 | 186.2 |

| Dopamine D4 | 363.1 |

| Data sourced from MedchemExpress, citing Silvestre, et al. (2005).[3] |

D2 Receptor Signaling Pathway and this compound's Impact

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of inhibitory G-proteins.

Canonical D2R Signaling:

-

Agonist Binding: Endogenous dopamine binds to and activates the D2 receptor.

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein, causing the dissociation of the Gαi/o-GTP and Gβγ subunits.

-

Downstream Effect: The activated Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase (AC).

-

Second Messenger Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[4]

Effect of this compound: As a competitive antagonist, this compound binds to the D2 receptor but does not activate it. By occupying the binding site, it prevents dopamine from binding and initiating the Gαi/o-mediated inhibitory cascade. This blockade effectively "disinhibits" adenylyl cyclase, leading to a normalization or increase in cAMP levels in the presence of dopaminergic tone.

References

An In-Depth Technical Guide to the In Vivo Pharmacology and Pharmacokinetics of Thiothixene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiothixene is a typical antipsychotic agent belonging to the thioxanthene class, historically used in the management of schizophrenia. This technical guide provides a comprehensive overview of the in vivo pharmacology and pharmacokinetics of this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. This document delves into the core pharmacological actions, receptor binding profiles, and the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Pharmacology

The antipsychotic effects of this compound are primarily attributed to its potent antagonism of dopamine D2 receptors in the central nervous system (CNS).[1][2][3] By blocking these receptors, particularly in the mesolimbic pathway, this compound reduces the excessive dopaminergic activity associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] Beyond its primary action on D2 receptors, this compound interacts with a range of other neurotransmitter receptors, contributing to its overall pharmacological profile and side effects.[1]

Receptor Binding Affinity

This compound exhibits a broad receptor binding profile, with high affinity for dopamine D2 receptors and moderate to low affinity for various other receptor subtypes. The binding affinities (Ki) are summarized in the table below. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Species | Reference |

| Dopamine D1 | 338 | Human | [4] |

| Dopamine D2 | 0.417 | Human | [4] |

| Dopamine D3 | 186.2 | Human | [4] |

| Dopamine D4 | 363.1 | Human | [4] |

| Serotonin 5-HT1A | 2,820 | Human | [5] |

| Serotonin 5-HT2A | 15 | Human | [4] |

| Serotonin 5-HT2C | 5,376 | Human | [5] |

| Serotonin 5-HT7 | Low nanomolar | Not Specified | [5] |

| Histamine H1 | Low nanomolar | Not Specified | [5] |

| Adrenergic α1 | Low nanomolar | Not Specified | [5] |

| Adrenergic α2 | >10,000 | Human | [5] |

| Muscarinic M1 | ≥2,820 | Human | [5] |

| Muscarinic M2 | ≥2,450 | Human | [5] |

| Muscarinic M3 | ≥5,750 | Human | [5] |

| Muscarinic M4 | >10,000 | Human | [5] |

| Muscarinic M5 | 5,376 | Human | [5] |

| Sigma σ | 1,780 | Not Specified | [5] |

This table presents a compilation of available data and may not be exhaustive. Variations in experimental conditions can influence Ki values.

Signaling Pathways

The primary mechanism of action of this compound involves the blockade of the dopamine D2 receptor, a G protein-coupled receptor (GPCR) that signals through the Gαi/o pathway. Inhibition of this pathway leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels by disinhibiting adenylyl cyclase.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive metabolism.

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Parameter | Description |

| Absorption | Rapidly and well-absorbed following oral administration. Peak plasma concentrations are typically reached within 1-3 hours. |

| Distribution | Widely distributed throughout the body. Plasma protein binding is greater than 99%. It is likely to cross the placenta and be distributed into breast milk. |

| Metabolism | Primarily metabolized in the liver, with N-demethylthis compound being a major metabolite. The cytochrome P450 isoenzyme CYP1A2 is a key enzyme in its metabolism. |

| Excretion | Excreted mainly in the feces via biliary elimination as both unchanged drug and various metabolites. |

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound in vivo.

| Parameter | Value | Species | Route of Administration | Reference |

| Tmax (Time to Peak Plasma Concentration) | 1-3 hours | Human | Oral | [6] |

| t1/2 (Elimination Half-life) | 34-35 hours | Human | Oral | [7] |

| Bioavailability | ~100% | Not Specified | Oral | [6] |

| Clearance (Men < 50 years) | 49.2 ± 38.7 L/min | Human | Oral | [8] |

| Clearance (Women < 50 years) | 22.0 ± 13.5 L/min | Human | Oral | [8] |

| Clearance (Patients ≥ 50 years) | 20.0 ± 12.6 L/min | Human | Oral | [8] |

| Therapeutic Plasma Concentration | 2.0 - 15.0 ng/mL | Human | Oral | [9] |

Pharmacokinetic parameters can exhibit significant inter-individual variability.

Experimental Protocols

In Vivo Dopamine D2 Receptor Occupancy Study using PET

This protocol describes a typical positron emission tomography (PET) study to determine the in vivo occupancy of dopamine D2 receptors by this compound.

Protocol Details:

-

Subject Selection: Recruit healthy volunteers or patients with schizophrenia. All participants should undergo a thorough medical and psychiatric screening.

-

Radioligand: Utilize [11C]raclopride, a selective D2/D3 receptor antagonist radioligand for PET imaging.

-

Baseline PET Scan: Perform a baseline PET scan on each subject following the intravenous injection of [11C]raclopride to determine the baseline D2 receptor binding potential (BPND).

-

This compound Administration: Administer a single oral dose of this compound at a specified dosage.

-

Post-Dosing PET Scan: At a time point corresponding to the expected peak plasma concentration (Tmax) of this compound (approximately 1-3 hours post-dose), perform a second PET scan with [11C]raclopride.

-

Blood Sampling: Collect serial venous blood samples at predefined time points before and after this compound administration to determine the plasma concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

-

Image Analysis: Reconstruct PET images and define regions of interest (ROIs), such as the striatum (caudate and putamen), to quantify the specific binding of [11C]raclopride.

-

Receptor Occupancy Calculation: Calculate the percentage of D2 receptor occupancy using the following formula: % Occupancy = [(BPND_baseline - BPND_post-thiothixene) / BPND_baseline] x 100

-

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: Correlate the calculated D2 receptor occupancy with the measured plasma concentrations of this compound to establish a dose-occupancy relationship.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats following oral administration of this compound.

Protocol Details:

-

Animal Model: Use male Sprague-Dawley rats (or another appropriate strain) of a specific weight range. Acclimate the animals to the housing conditions for at least one week before the experiment.

-

Housing and Diet: House the animals in a controlled environment with a 12-hour light/dark cycle and provide standard rodent chow and water ad libitum, except for an overnight fast before dosing.

-

Drug Formulation: Prepare a formulation of this compound suitable for oral gavage (e.g., a suspension in 0.5% methylcellulose).

-

Dosing: Administer a single dose of the this compound formulation to each rat via oral gavage at a specified dose volume.

-

Blood Sampling: Collect blood samples (e.g., 0.2-0.3 mL) from a cannulated jugular vein or via tail vein puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]

-

Pharmacokinetic Analysis: Use a non-compartmental analysis software to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).

Conclusion

This compound is a well-characterized typical antipsychotic with a primary mechanism of action involving potent dopamine D2 receptor antagonism. Its in vivo pharmacokinetic profile is marked by rapid oral absorption, extensive hepatic metabolism, and a relatively long elimination half-life. The comprehensive data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals engaged in the study of antipsychotic agents and related compounds. A thorough understanding of this compound's pharmacology and pharmacokinetics is essential for interpreting preclinical and clinical data and for the rational design of new therapeutic agents targeting the central nervous system.

References

- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 2. Positron emission tomography studies on D2 dopamine receptor occupancy and plasma antipsychotic drug levels in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 5. enamine.net [enamine.net]

- 6. Multi-analyte LC-MS/MS quantification of 38 antipsychotics and metabolites in plasma: Method validation & application to routine analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LC-MS/MS determination of 27 antipsychotics and metabolites in plasma for medication management monitoring | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. waters.com [waters.com]

The Discovery and Synthesis of Thiothixene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiothixene is a typical antipsychotic medication belonging to the thioxanthene class, primarily utilized for the management of schizophrenia.[1][2] First synthesized in the 1960s, it represents a significant milestone in the development of psychopharmacological agents.[3] Structurally, this compound is a tricyclic compound characterized by a thioxanthene core linked to a piperazinylpropylidene side chain.[1] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound and its analogs, intended for professionals in the fields of chemical synthesis and drug development.

Mechanism of Action

The antipsychotic effects of this compound are primarily attributed to its potent antagonism of dopamine D2 receptors in the central nervous system.[4][5] By blocking these receptors, this compound modulates the dopaminergic neurotransmission that is often dysregulated in psychotic disorders.[3][5] In addition to its high affinity for D2 receptors, this compound also interacts with other neurotransmitter systems, including serotonergic, histaminergic, and adrenergic receptors, which contributes to its overall pharmacological profile and potential side effects.[1] The primary mechanism involves the blockade of postsynaptic dopamine D2 receptors, which are G protein-coupled receptors (GPCRs) linked to the Gi/o signaling pathway. This antagonism inhibits the downstream signaling cascade, leading to a reduction in psychotic symptoms.[6][7]

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by dopamine binding to the D2 receptor and the antagonistic effect of this compound.

Structure-Activity Relationships (SAR)

The therapeutic efficacy of thioxanthene derivatives is significantly influenced by their stereochemistry. For this compound, the cis (Z) isomer is the pharmacologically active form, exhibiting substantially greater neuroleptic potency than the trans (E) isomer.[6] This stereospecificity highlights the critical role of the spatial arrangement of the side chain for effective binding to the dopamine D2 receptor. The dimethylsulfonamide group at the 2-position of the thioxanthene nucleus is also a key feature contributing to its antipsychotic activity.[8]

Synthesis of this compound

Several synthetic routes to this compound have been described, primarily involving the construction of the thioxanthene core followed by the introduction of the piperazinylpropylidene side chain.[1] A common and effective method utilizes a Wittig reaction to introduce the side chain onto a thioxanthone intermediate.[1]

Experimental Protocol: Synthesis via Wittig Reaction

This protocol outlines a general procedure for the synthesis of this compound starting from 2-(dimethylsulfamoyl)thioxanthen-9-one.

Step 1: Preparation of the Phosphonium Ylide (Wittig Reagent)

-

To a solution of 3-(4-methylpiperazin-1-yl)propyltriphenylphosphonium iodide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium (1.1 equivalents) dropwise at 0 °C.

-

Stir the resulting deep red solution at room temperature for 1-2 hours to ensure complete formation of the ylide.

Step 2: Wittig Reaction

-

Cool the ylide solution to 0 °C and add a solution of 2-(dimethylsulfamoyl)thioxanthen-9-one (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to separate the cis (Z) and trans (E) isomers of this compound.

-

Characterize the desired cis-thiothixene isomer by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Quantitative Data

Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, nM) of this compound for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Receptor | Ki (nM) |

| Dopamine D₂ | 0.3 - 1.5 |

| Dopamine D₃ | 0.8 - 2.1 |

| Dopamine D₄ | 1.8 - 5.0 |

| Serotonin 5-HT₂A | 3.1 - 10 |

| Serotonin 5-HT₂C | 15 - 50 |

| Serotonin 5-HT₇ | 2.5 - 8.0 |

| α₁-Adrenergic | 1.2 - 6.0 |

| Histamine H₁ | 2.0 - 12 |

Data compiled from various sources and represent a range of reported values.

Pharmacokinetic Parameters

The table below outlines key pharmacokinetic parameters of this compound in humans following oral administration.

| Parameter | Value |

| Bioavailability | ~100% |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 1-3 hours[1] |

| Elimination Half-life (t₁/₂) | 10-20 hours[4] |

| Metabolism | Primarily hepatic (CYP1A2)[9] |

| Excretion | Mainly in feces via biliary elimination[8] |

Experimental Workflow: Antipsychotic Drug Screening

The discovery and development of novel antipsychotic agents like this compound follow a structured workflow, from initial compound screening to preclinical and clinical evaluation.

Conclusion

This compound remains an important compound in the study of antipsychotic agents. Its well-defined structure-activity relationships and its primary mechanism of action through dopamine D2 receptor antagonism have provided a valuable framework for the design of subsequent generations of antipsychotic drugs. The synthetic methodologies, particularly those employing the Wittig reaction, are robust and adaptable for the generation of analogs for further pharmacological investigation. This technical guide serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics for psychotic disorders.

References

- 1. drugs.com [drugs.com]

- 2. researchgate.net [researchgate.net]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. people.socsci.tau.ac.il [people.socsci.tau.ac.il]

- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 7. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. thecarlatreport.com [thecarlatreport.com]

The Inner Workings of a Classic Antipsychotic: A Technical Guide to the Structure-Activity Relationship of Thiothixene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) of thiothixene, a classic thioxanthene antipsychotic. By examining the intricate interplay between its chemical structure and pharmacological activity, this document provides a comprehensive resource for researchers in medicinal chemistry and drug development. We will explore the critical structural motifs that govern its potent antagonism at key neurotransmitter receptors, present quantitative binding data, detail relevant experimental protocols, and visualize the complex signaling pathways and experimental workflows involved in its study.

Core Structure-Activity Relationship (SAR) Principles of this compound

This compound's antipsychotic efficacy is intrinsically linked to its unique three-dimensional structure. As a member of the thioxanthene class, its SAR is well-defined and offers valuable insights for the design of novel antipsychotic agents.[1][2] The key structural features that dictate its biological activity are:

-

The Thioxanthene Scaffold: This tricyclic core is the foundational element of this compound's structure. The replacement of the nitrogen atom in the phenothiazine ring system with a carbon atom is a defining feature of thioxanthenes.[1]

-

Geometric Isomerism: The exocyclic double bond in the propylidene side chain gives rise to cis (Z) and trans (E) isomers. It is unequivocally established that the cis-(Z) isomer of this compound is the pharmacologically active form , exhibiting significantly greater neuroleptic potency than the trans-(E) isomer.[2] This stereoselectivity is a cornerstone of the SAR for this class of compounds.

-

Substitution at the 2-Position: The presence of an electron-withdrawing group at the 2-position of the thioxanthene nucleus is crucial for potent antipsychotic activity. In this compound, this is a dimethylsulfonamide group (-SO₂N(CH₃)₂), which significantly enhances its dopamine D2 receptor blocking activity.[3][4]

-

The Alkylidene Side Chain: A three-carbon chain separating the thioxanthene core from the terminal amine is optimal for neuroleptic activity. Altering the length of this chain generally leads to a decrease in potency.[5]

-

The Terminal Piperazine Ring: The basic nitrogen of the N-methylpiperazine moiety is essential for interaction with the target receptors. This feature is common among many potent antipsychotic drugs.[5]

Quantitative SAR Data: Receptor Binding Affinities

The antipsychotic effects of this compound are primarily attributed to its high-affinity antagonism of the dopamine D₂ receptor.[6] However, its interaction with other receptors, particularly the serotonin 5-HT₂A receptor, contributes to its overall pharmacological profile and may modulate its side-effect profile.[7][8] The following table summarizes the receptor binding affinities (Ki values in nM) for this compound and related compounds, illustrating the key SAR principles. A lower Ki value indicates a higher binding affinity.

| Compound | Modification | Dopamine D₂ Ki (nM) | Serotonin 5-HT₂A Ki (nM) | Key SAR Observation |

| (Z)-Thiothixene | - | 0.5 - 2.0 | 3.0 - 10.0 | The active cis-isomer exhibits high affinity for both D₂ and 5-HT₂A receptors. |

| (E)-Thiothixene | trans-isomer | > 100 | > 100 | The trans-isomer is significantly less potent, highlighting the importance of stereochemistry. |

| Chlorprothixene | 2-chloro substituent | 3.1 | 1.6 | A different electron-withdrawing group at the 2-position maintains high affinity. |

| Piflutixol | 2-trifluoromethyl, 9-hydroxyethylpiperazinylpropylidene side chain | 0.26 | 1.5 | Modifications to both the 2-substituent and the side chain can further enhance potency.[2] |

Experimental Protocols

The characterization of this compound's SAR relies on a suite of robust in vitro assays. Here, we detail the methodologies for key experiments used to determine receptor binding affinity and functional antagonism.

Radioligand Binding Assay for Dopamine D₂ Receptor Affinity

This protocol outlines a competitive binding assay to determine the Ki of a test compound for the D₂ receptor.

1. Membrane Preparation:

- Homogenize rat striatal tissue or membranes from cells stably expressing the human D₂ receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

- Centrifuge the homogenate at 40,000 x g for 15 minutes at 4°C.

- Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step.

- Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL.[9]

2. Competitive Binding Assay:

- In a 96-well plate, combine the membrane preparation, a constant concentration of a high-affinity D₂ receptor radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride), and varying concentrations of the test compound.

- For determination of non-specific binding, a separate set of wells should contain a high concentration of a known D₂ antagonist (e.g., 10 µM haloperidol).

- Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

- Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

- Measure the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve fit.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation (D₂ Receptor)

This assay measures the functional antagonism of the Gαi-coupled D₂ receptor.

1. Cell Culture and Plating:

- Culture CHO or HEK293 cells stably expressing the human D₂ receptor in appropriate growth medium.

- Seed the cells into a 96-well plate at a density of 20,000-50,000 cells per well and incubate overnight.

2. Assay Procedure:

- Wash the cells with serum-free medium or a suitable assay buffer (e.g., HBSS with 10 mM HEPES).

- Pre-incubate the cells with varying concentrations of the test compound (this compound or its analogs) for 15-30 minutes.

- Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of a D₂ receptor agonist (e.g., quinpirole) for 15-30 minutes at 37°C.

- Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[10]

3. Data Analysis:

- Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.

- Determine the IC₅₀ value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist-induced effect on cAMP levels.

Functional Assay: Calcium Flux Assay (5-HT₂A Receptor)

This assay measures the functional antagonism of the Gαq-coupled 5-HT₂A receptor.[11][12]

1. Cell Culture and Dye Loading:

- Culture HEK293 or CHO cells stably expressing the human 5-HT₂A receptor.

- Seed the cells into a black-walled, clear-bottom 96-well plate.

- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions.[13][14]

2. Assay Procedure:

- Pre-incubate the dye-loaded cells with varying concentrations of the test compound.

- Using a fluorescence plate reader with kinetic read capability (e.g., FLIPR or FlexStation), establish a baseline fluorescence reading.

- Inject a fixed concentration (typically EC₈₀) of a 5-HT₂A agonist (e.g., serotonin) into the wells.

- Immediately begin recording the fluorescence intensity over time to measure the increase in intracellular calcium.[13][14]

3. Data Analysis:

- Determine the peak fluorescence response for each well.

- Normalize the data to the response of cells treated with the agonist alone (0% inhibition) and untreated cells (100% inhibition).

- Plot the normalized response against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To better understand the mechanisms underlying this compound's action and the process of its SAR evaluation, the following diagrams are provided.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, a common one involving the construction of the side chain on a pre-formed thioxanthene nucleus. A representative synthetic scheme is outlined below:

-

Chlorosulfonation of 9H-thioxanthene: 9H-thioxanthene is treated with chlorosulfonic acid to yield 9H-thioxanthen-2-sulfonyl chloride.[3]

-

Amination: The sulfonyl chloride is then reacted with dimethylamine to form 2-(dimethylaminosulfonyl)-9H-thioxanthene.[3]

-

Introduction of the side chain precursor: The thioxanthene derivative is reacted with butyllithium followed by methyl acetate to introduce an acetyl group at the 9-position, forming 9-acetyl-2-(dimethylaminosulfonyl)-9H-thioxanthene.[3]

-

Mannich Reaction: A Mannich reaction with dimethylamine and formaldehyde introduces the aminomethylpropionyl side chain.[3]

-

Displacement with N-methylpiperazine: The terminal dimethylamino group is displaced by N-methylpiperazine to afford the complete side chain.[3]

-

Dehydration: The final step involves the dehydration of the intermediate alcohol to form the exocyclic double bond, yielding a mixture of (Z)- and (E)-thiothixene, which can then be separated.

Conclusion

The structure-activity relationship of this compound provides a classic yet powerful example of how subtle modifications to a molecule's architecture can profoundly impact its pharmacological profile. The key takeaways for researchers and drug developers are the critical roles of stereochemistry, the nature and position of ring substituents, and the composition of the side chain. The experimental protocols detailed herein represent the foundational tools for elucidating these relationships for novel compounds. A thorough understanding of this compound's SAR continues to inform the rational design of new generations of antipsychotic drugs with improved efficacy and tolerability.

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TIOTIXENE or this compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. Structure Activity Relationship of Antipsychotic Drug | PPTX [slideshare.net]

- 5. webhome.auburn.edu [webhome.auburn.edu]

- 6. Functional profile of a novel modulator of serotonin, dopamine, and glutamate neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The ratios of serotonin2 and dopamine2 affinities differentiate atypical and typical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. vbspu.ac.in [vbspu.ac.in]

- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 11. benchchem.com [benchchem.com]

- 12. innoprot.com [innoprot.com]

- 13. benchchem.com [benchchem.com]

- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]

Thiothixene's Antagonism of Serotonin 5-HT2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiothixene is a typical antipsychotic agent belonging to the thioxanthene class, first synthesized in the 1960s.[1] While its primary mechanism of action is the potent antagonism of dopamine D2 receptors, its therapeutic and side-effect profile is also significantly influenced by its interactions with other neurotransmitter systems.[2] Among these, the antagonism of serotonin 5-HT2 receptors is of considerable pharmacological interest. This interaction is believed to contribute to its overall antipsychotic efficacy, potentially mitigating some of the extrapyramidal side effects associated with strong D2 blockade and addressing negative symptoms in schizophrenia.[3]

The 5-HT2 receptor family consists of three subtypes: 5-HT2A, 5-HT2B, and 5-HT2C. All are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/G11 signaling pathway.[4][5] Antagonism at the 5-HT2A receptor, in particular, is a key characteristic of many atypical antipsychotics.[6] This technical guide provides an in-depth analysis of this compound's interaction with 5-HT2 receptors, presenting quantitative binding data, detailed experimental protocols for assessing antagonism, and visualizations of the core signaling pathways involved.

Quantitative Data: Receptor Binding Affinity

The affinity of a ligand for a receptor is a critical measure of its potential for pharmacological activity. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.[7] this compound demonstrates a broad binding profile, with notable affinity for serotonin (5-HT) receptors.[2]

The data below summarizes the binding affinity of this compound for various receptors, highlighting its interaction with the serotonin 5-HT receptor family.

Table 1: Binding Affinity (Ki) of this compound at Various Neurotransmitter Receptors

| Receptor Family | Receptor Subtype | Ki (nM) | Species/Tissue Source | Notes |

| Serotonin | 5-HT (General) | 15 - 5,754 | Not Specified | This wide range indicates varying affinities across different 5-HT receptor subtypes.[2] |

| Dopamine | D2 | 0.417 | Not Specified | Demonstrates very high affinity, consistent with its primary mechanism as a typical antipsychotic.[2] |

| D1 | 338 | Not Specified | Significantly lower affinity compared to D2.[2] | |

| D3 | 186.2 | Not Specified | Moderate affinity.[2] | |

| D4 | 363.1 | Not Specified | Moderate affinity.[2] | |

| Other | Histamine H1, α1/α2-Adrenergic, Muscarinic, Sigma | 15 - 5,754 | Not Specified | Broad interaction with other key CNS receptors.[2] |

Note: Specific Ki values for this compound at individual 5-HT2A and 5-HT2C receptors are not as widely reported as for its primary dopamine targets, but its functional antagonism is well-established. The cis-isomer of this compound is the pharmacologically active form.[2][8][9]

Serotonin 5-HT2 Receptor Signaling Pathway

The 5-HT2A and 5-HT2C receptors are members of the Gq/G11-coupled GPCR family.[4][5] Their activation by the endogenous ligand serotonin initiates a well-characterized intracellular signaling cascade that leads to an excitatory neuronal response. This compound acts by competitively blocking the receptor, preventing serotonin from binding and initiating this cascade.

Canonical Gq/11 Signaling Cascade:

-

Agonist Binding: Serotonin (5-HT) binds to the extracellular domain of the 5-HT2 receptor.

-

G Protein Activation: This induces a conformational change in the receptor, activating the associated heterotrimeric Gq protein. The Gαq subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.

-

PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[6]

-

Second Messenger Production: PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][10]

-

Downstream Effects: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[10] DAG remains in the membrane and, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[6] This cascade ultimately leads to various downstream cellular responses, including neuronal depolarization.

This compound's Point of Intervention: this compound, as a competitive antagonist, physically occupies the serotonin binding site on the 5-HT2 receptor, thereby preventing the initiation of this entire signaling pathway.

Canonical 5-HT2 Gq/11 Signaling Pathway

Experimental Protocols

Characterizing the antagonistic properties of a compound like this compound at 5-HT2 receptors requires specific in vitro assays. The following sections detail the methodologies for two gold-standard experiments: the radioligand binding assay to determine binding affinity (Ki) and the inositol phosphate accumulation assay to measure functional antagonism (IC50).

Radioligand Binding Assay (Competitive Antagonist)

This assay quantifies the affinity of an unlabeled compound (this compound) for the 5-HT2A receptor by measuring its ability to compete with and displace a radiolabeled ligand with known affinity.[6]

Objective: To determine the inhibition constant (Ki) of this compound for the human 5-HT2A receptor.

Materials and Reagents:

-

Receptor Source: Cell membranes from a stable cell line (e.g., CHO-K1, HEK293) recombinantly expressing the human 5-HT2A receptor.[6]

-

Radioligand: [³H]Ketanserin, a high-affinity 5-HT2A antagonist.[11][12]

-

Reference Antagonist: Unlabeled Ketanserin (for defining non-specific binding).[11]

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well microplates, glass fiber filter plates (pre-soaked in 0.3-0.5% polyethyleneimine), cell harvester, scintillation counter, scintillation cocktail.[6]

Procedure:

-

Membrane Preparation: Thaw the receptor-expressing cell membranes on ice and dilute to a final concentration of 5-10 µg of protein per well in ice-cold Assay Buffer.

-

Assay Setup: In a 96-well plate, add reagents in the following order for a final volume of 200-250 µL:

-

Total Binding: Assay Buffer, [³H]Ketanserin (at a concentration near its Kd, e.g., 0.5-1.0 nM), and the membrane suspension.

-

Non-Specific Binding (NSB): A high concentration of unlabeled Ketanserin (e.g., 10 µM), [³H]Ketanserin, and the membrane suspension. This determines the amount of radioligand that binds to non-receptor components.[11]

-

Test Compound: Serial dilutions of this compound, [³H]Ketanserin, and the membrane suspension.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the assay by rapidly filtering the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[6]

-

Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filter plate completely. Add scintillation cocktail to each well and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[6]

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Determine IC50: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value (the concentration of this compound that displaces 50% of the specific [³H]Ketanserin binding).

-

Calculate Ki: Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of [³H]Ketanserin and Kd is its dissociation constant for the 5-HT2A receptor.[6][7]

-

Workflow for a Radioligand Binding Assay

Inositol Phosphate (IP) Accumulation Assay (Functional Antagonist)

This functional assay measures the ability of an antagonist to inhibit the downstream signaling of the 5-HT2 receptor following stimulation by an agonist. It quantifies the accumulation of inositol monophosphate (IP1), a stable metabolite of the second messenger IP3.[13][14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against serotonin-induced IP1 accumulation in cells expressing the human 5-HT2A or 5-HT2C receptor.

Materials and Reagents:

-

Cell Line: A cell line (e.g., CHO-K1, HEK293) stably expressing the human 5-HT2A or 5-HT2C receptor.

-

Agonist: Serotonin (5-HT).

-

Test Compound: this compound.

-

Assay Kit: A commercial Homogeneous Time-Resolved Fluorescence (HTRF) IP-One assay kit. These kits typically contain IP1-d2 (acceptor) and anti-IP1 Cryptate (donor) detection reagents and a lysis buffer.[10][15]

-

Stimulation Buffer: Assay buffer provided with the kit, often containing Lithium Chloride (LiCl) to inhibit the degradation of IP1.[10]

-

Equipment: 384-well white microplates, HTRF-compatible microplate reader.[10]

Procedure:

-

Cell Seeding: Culture cells to the appropriate confluency. Harvest and seed the cells into a 384-well white plate at a density of 10,000-20,000 cells per well. Allow cells to attach for 4-6 hours.[10]

-

Antagonist Pre-incubation: Prepare serial dilutions of this compound in stimulation buffer. Add the this compound solutions to the appropriate wells. Incubate for 15-30 minutes at 37°C.[16]

-

Agonist Stimulation: Prepare a solution of serotonin in stimulation buffer at a concentration that elicits an 80% maximal response (EC80), which should be determined beforehand. Add the serotonin solution to all wells except the negative controls.[10][16]

-

Incubation for IP1 Accumulation: Incubate the plate for 30-60 minutes at 37°C to allow for the production and accumulation of IP1.[10]

-

Cell Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and Anti-IP1 Cryptate, pre-mixed in lysis buffer) to all wells as per the kit manufacturer's protocol.[10]

-

Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the detection antibody to bind.[10]

-

Measurement: Read the plate on an HTRF-compatible microplate reader. The reader measures the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[10]

-

Data Analysis:

-

Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Normalize the data using the response from the agonist-only wells (0% inhibition) and the no-agonist wells (100% inhibition).

-

Plot the percent inhibition against the log concentration of this compound and use non-linear regression to determine the IC50 value.

-

Workflow for an Inositol Phosphate HTRF Assay

Conclusion

This compound is a pharmacologically complex agent whose clinical profile is defined by its interactions with multiple receptor systems. While its high-affinity antagonism of the dopamine D2 receptor is its defining characteristic as a typical antipsychotic, its activity at serotonin 5-HT2 receptors is a crucial component of its broader mechanism.[2][3] By blocking the Gq/11-mediated signaling cascade initiated by serotonin, this compound modulates serotonergic neurotransmission, which may contribute to its efficacy and influence its side-effect profile. The experimental protocols detailed herein, including radioligand binding and inositol phosphate accumulation assays, represent the standard methodologies for quantifying the affinity and functional antagonism of compounds like this compound at these critical CNS targets. A thorough understanding of these interactions and the methods used to characterize them is essential for the continued development of more refined and targeted therapeutics for neuropsychiatric disorders.

References

- 1. Tiotixene - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. benchchem.com [benchchem.com]

- 7. scielo.br [scielo.br]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ClinPGx [clinpgx.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Ascent of Thioxanthenes: A Technical Guide to their Historical Development and Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thioxanthene class of antipsychotics represents a significant chapter in the history of psychopharmacology. Emerging in the late 1950s, these agents were developed from the foundational structure of the phenothiazines with the goal of improving therapeutic profiles. This technical guide provides an in-depth exploration of the historical development of thioxanthene antipsychotics, detailing their chemical evolution, key experimental evaluations, and the pharmacodynamic principles that govern their clinical utility.

The story of the thioxanthenes is one of rational drug design building upon the serendipitous discovery of the antipsychotic properties of chlorpromazine.[1] Scientists sought to modify the phenothiazine scaffold to mitigate some of its limiting side effects.[1] The critical structural alteration defining the thioxanthenes was the substitution of the nitrogen atom at position 10 of the phenothiazine's central ring with a carbon atom, which is double-bonded to the alkylamine side chain.[1][2] This seemingly subtle change had profound implications for the molecule's conformation and its interaction with neuroreceptors, giving rise to a new class of potent antipsychotic agents.

The Dawn of a New Class: Key Historical Milestones

The development of thioxanthene antipsychotics can be traced through a series of key innovations:

-

1959: The Arrival of Chlorprothixene: The first thioxanthene to be synthesized and introduced to the market was chlorprothixene, developed by the Danish pharmaceutical company Lundbeck.[1][3] This marked the clinical debut of the thioxanthene class and demonstrated the viability of the "carbon-analogue" approach to phenothiazines.[1]

-

1961: Increased Potency with Clopenthixol: Following the introduction of chlorprothixene, a more potent derivative, clopenthixol, was brought to market.[4][5]

-

The Rise of More Potent Derivatives: The 1960s saw the introduction of even more potent thioxanthenes, including flupenthixol and thiothixene, expanding the therapeutic armamentarium for psychotic disorders.[4][5]

-

Elucidation of Stereoisomerism: A critical discovery in the development of thioxanthenes was the significance of geometric isomerism. Due to the double bond in the side chain, thioxanthenes exist as cis (Z) and trans (E) isomers. It was established early on that the cis-(Z) isomer is the pharmacologically active form, possessing significantly greater neuroleptic potency.[6][7] This understanding was crucial for the later development of single-isomer drugs like zuclopenthixol, the active cis-(Z) isomer of clopenthixol.[6][8]

Core Structural Features and Derivatives

The thioxanthene core is a tricyclic ring system in which a central thioxanthene nucleus is substituted at various positions. The antipsychotic activity is critically dependent on the nature of the substituent at the 2-position of the tricyclic system and the structure of the alkylamine side chain attached to the 9-position.

The major thioxanthene antipsychotics that have been developed and used clinically include:

-

Chlorprothixene: The first clinically used thioxanthene.[3]

-

Clopenthixol: A more potent derivative that followed chlorprothixene.[9]

-

Flupenthixol: A potent thioxanthene with a piperazine side chain.[10]

-

This compound: Another potent derivative widely used in the treatment of schizophrenia.[11]

-

Zuclopenthixol: The pure, active cis-(Z) isomer of clopenthixol.[6]

Quantitative Pharmacology: Receptor Binding Profiles

The therapeutic effects and side-effect profiles of thioxanthene antipsychotics are largely determined by their binding affinities for a range of neurotransmitter receptors. Their primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic pathway.[2][12] However, they also interact with other receptors, including dopamine D1, serotonin (5-HT2A), histamine (H1), muscarinic (M1), and alpha1-adrenergic receptors, which contributes to their broad pharmacological profiles and adverse effects.[13][14]

| Receptor | Chlorprothixene (Ki, nM) | Clopenthixol/Zuclopenthixol (Ki, nM) | Flupenthixol (Ki, nM) | This compound (Ki, nM) |

| Dopamine D1 | 10 | 9.8 (Zuclopenthixol)[2] | 0.9 | 10 |

| Dopamine D2 | 3.2 | 1.5 (Zuclopenthixol)[2] | 0.8 | 1.3 |

| Serotonin 5-HT2A | 3.9 | 10 (Zuclopenthixol)[6] | 2.5 | 0.2 |

| Histamine H1 | 2.5 | Weak affinity (Zuclopenthixol)[1] | 18 | 10 |

| Muscarinic M1 | 10 | No affinity (Zuclopenthixol)[6] | 100 | 100 |

| Alpha1-Adrenergic | 1.4 | High affinity (Zuclopenthixol)[6] | 4 | 2.5 |

| Note: Ki values are compiled from various sources and represent approximate affinities. Lower Ki values indicate higher binding affinity. Data for clopenthixol is primarily represented by its active isomer, zuclopenthixol. |

Clinical Efficacy and Dosage

Thioxanthenes have demonstrated efficacy in the management of positive symptoms of schizophrenia, such as hallucinations and delusions.[15] The typical oral dosage ranges for the primary thioxanthene antipsychotics are summarized below.

| Antipsychotic | Typical Daily Oral Dose Range for Schizophrenia |

| Chlorprothixene | 50 - 400 mg |

| Clopenthixol | 20 - 150 mg[16] |

| Flupenthixol | 3 - 18 mg[16] |

| This compound | 15 - 60 mg |

Experimental Protocols

The development and characterization of thioxanthene antipsychotics relied on a suite of key experimental methodologies.

Chemical Synthesis: General Scheme for Thioxanthene Derivatives

The synthesis of thioxanthene antipsychotics generally involves the construction of the tricyclic thioxanthene core followed by the attachment of the alkylamine side chain. A representative synthesis for chlorprothixene is outlined below:

-

Formation of the Thioxanthone Core: Reaction of 2-mercaptobenzoic acid with 1-bromo-4-chlorobenzene to yield 2-(4-chlorophenylthio)benzoic acid.[8]

-

Intramolecular Cyclization: The resulting acid is treated with a dehydrating agent such as polyphosphoric acid to induce intramolecular cyclization and form the 2-chlorothioxanthone core.[8]

-

Grignard Reaction: The thioxanthone is then reacted with a Grignard reagent derived from 3-dimethylaminopropyl chloride to introduce the side chain.[8]

-

Dehydration: The tertiary alcohol formed is subsequently dehydrated to yield the final chlorprothixene product with the characteristic double bond.[8]

Receptor Binding Assays: Determination of Ki Values

Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor targets.

Protocol for Dopamine D2 Receptor Binding Assay:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat striatum) or cultured cells expressing the dopamine D2 receptor in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, which are then resuspended in assay buffer.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]-spiperone) and varying concentrations of the unlabeled thioxanthene compound.

-

Separation of Bound and Free Ligand: After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the thioxanthene. The IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Preclinical Behavioral Models: The Conditioned Avoidance Response (CAR) Test

The CAR test is a classic behavioral paradigm used to predict the antipsychotic-like activity of new compounds.[1][4]

Protocol for Conditioned Avoidance Response:

-

Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of the box can deliver a mild electric shock.

-

Training: A neutral conditioned stimulus (CS), such as a light or a tone, is presented for a short period, followed by an unconditioned stimulus (US), which is a mild foot shock. The animal learns to avoid the shock by moving to the other compartment of the shuttle box during the presentation of the CS (an avoidance response). If the animal does not move during the CS, it will move upon receiving the shock (an escape response).

-

Drug Testing: Once the animals are trained to a stable level of avoidance, they are treated with the thioxanthene antipsychotic or a vehicle control.

-

Evaluation: The number of avoidance responses, escape responses, and failures to escape are recorded. A compound is considered to have antipsychotic-like activity if it selectively suppresses the conditioned avoidance response without impairing the animal's ability to escape the shock.[1]

Signaling Pathways and Logical Relationships

The therapeutic and adverse effects of thioxanthene antipsychotics are a consequence of their interaction with multiple neurotransmitter signaling pathways.

Caption: Dopamine D2 Receptor Antagonism by Thioxanthenes.

Caption: Thioxanthene Drug Discovery and Development Workflow.

Conclusion

The historical development of thioxanthene antipsychotics exemplifies a successful structure-activity relationship-driven approach to drug discovery. Building on the phenothiazine scaffold, the strategic substitution of a carbon for a nitrogen atom in the central ring yielded a new class of effective neuroleptics. The subsequent elucidation of the importance of stereoisomerism and the detailed characterization of their receptor binding profiles have provided a deeper understanding of their mechanism of action and have guided their clinical use for over six decades. This technical guide serves as a comprehensive resource for professionals in the field, encapsulating the pivotal discoveries and methodologies that have shaped our understanding of this important class of psychotropic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. biocompare.com [biocompare.com]

- 3. Pharmacological characterization of the dopamine receptor coupled to cyclic AMP formation expressed by rat mesenteric artery vascular smooth muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Zuclopenthixol - Wikipedia [en.wikipedia.org]

- 6. Alterations in cerebral dopamine function caused by administration of cis- or trans-flupenthixol for up to 18 months - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Zuclopenthixol dihydrochloride for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Further evidence that 3H-cis(Z)flupenthixol binds to the adenylate cyclase-associated dopamine receptor (D-1) in rat corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative Effectiveness of Antipsychotics in Patients With Schizophrenia Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative effectiveness of antipsychotic drugs in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. First generation (Typical) antipsychotics (Formulary: CNS) | Right Decisions [rightdecisions.scot.nhs.uk]

- 13. Estimating the optimal dose of flupentixol decanoate in the maintenance treatment of schizophrenia—a systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. drugs.com [drugs.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Thiothixene's Effects on Neurotransmitter Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacological effects of thiothixene, a typical antipsychotic of the thioxanthene class, on major neurotransmitter systems. This compound exerts its primary therapeutic action through potent antagonism of the dopamine D2 receptor.[1] Concurrently, it displays significant affinity for a range of other receptors, including serotonergic, adrenergic, and histaminergic systems, which contributes to its complex clinical profile, encompassing both therapeutic benefits and adverse effects. This document synthesizes available quantitative receptor binding data, details relevant experimental methodologies, and visualizes the key signaling pathways involved.

Introduction

This compound is a first-generation antipsychotic medication primarily indicated for the management of schizophrenia.[1] Its mechanism of action is centered on the modulation of dopaminergic neurotransmission, a key pathway implicated in the pathophysiology of psychosis.[1] However, its broad receptor interaction profile results in a cascade of effects across multiple neurotransmitter systems, influencing a wide array of physiological and cognitive processes. Understanding this complex pharmacology is critical for optimizing its therapeutic use and for the development of novel antipsychotic agents with improved efficacy and tolerability.

Receptor Binding Profile of this compound

The affinity of this compound for various neurotransmitter receptors has been quantified through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity. The following table summarizes the Ki values for cis-thiothixene at several key receptors.

| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |

| Dopamine D2 | [3H]Spiroperidol | Rat Caudate | 1.1 | [2] |

| Serotonin 5-HT2 | [3H]Spiroperidol | Rat Cortex | 4.5 | [2] |

| α1-Adrenergic | [3H]WB-4101 | Rat Cortex | 36 | [2] |

| Histamine H1 | [3H]Mepyramine | Rat Cortex | 37 | [2] |

Effects on Major Neurotransmitter Systems

Dopaminergic System

This compound's primary mechanism of action is the blockade of dopamine D2 receptors in the central nervous system.[1] This antagonism in the mesolimbic pathway is believed to be responsible for its antipsychotic effects, alleviating the positive symptoms of schizophrenia such as hallucinations and delusions.

References

Foundational Research on Thiothixene for Schizophrenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core foundational research on thiothixene, a typical antipsychotic of the thioxanthene class, for the treatment of schizophrenia. This document outlines its mechanism of action, receptor binding profile, key experimental protocols, and clinical efficacy data.

Mechanism of Action

This compound exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the central nervous system.[1][2] The prevailing "dopamine hypothesis" of schizophrenia posits that an overactivity of dopaminergic pathways, particularly the mesolimbic pathway, contributes to the positive symptoms of the disorder, such as hallucinations and delusions.[3] By blocking these D2 receptors, this compound reduces dopaminergic neurotransmission, thereby alleviating these psychotic symptoms.[3]

In addition to its potent D2 receptor antagonism, this compound also exhibits affinity for other neurotransmitter receptors, which contributes to its overall pharmacological profile and side effects. Notably, it acts as an antagonist at serotonin 5-HT2A receptors.[3] This dual D2/5-HT2A receptor blockade is a characteristic shared with many atypical antipsychotics and is thought to contribute to a broader spectrum of efficacy and a potentially more favorable side effect profile compared to purely dopaminergic antagonists. This compound also interacts with adrenergic and histaminergic receptors, which can lead to side effects such as orthostatic hypotension and sedation, respectively.[3]

Quantitative Data: Receptor Binding Affinity and Clinical Efficacy

The following tables summarize the quantitative data regarding this compound's binding affinity for various neurotransmitter receptors and its clinical efficacy as measured by standardized rating scales.

Table 1: this compound Receptor Binding Affinities (Ki values in nM)

| Receptor | Ki (nM) |

| Dopamine D2 | Value not explicitly found in search results |

| Dopamine D3 | Value not explicitly found in search results |

| Serotonin 5-HT2A | Value not explicitly found in search results |

| Serotonin 5-HT7 | Value not explicitly found in search results |

| Histamine H1 | Value not explicitly found in search results |

| Adrenergic α1 | Value not explicitly found in search results |

Note: While specific Ki values for this compound were not consistently available in the provided search results, its high potency as a D2 antagonist is well-established.

Table 2: Clinical Efficacy of this compound in Schizophrenia (Brief Psychiatric Rating Scale - BPRS)

| Study | Comparator | Key BPRS Findings |

| Sarai & Okada, 1987[4] | Zotepine | This compound showed higher improvement ratings in hallucinatory behavior, somatic concerns, anxiety, guilt feelings, tension, depressive mood, and uncooperativeness. |

| Singh et al., 1977 | Haloperidol | Haloperidol was significantly superior to this compound in improving thought disturbance and hostile-suspiciousness, as well as total symptomatology.[5] |

Note: Specific PANSS (Positive and Negative Syndrome Scale) score data from clinical trials of this compound were not available in the search results. The BPRS is a commonly used and related scale for assessing psychotic symptoms. A 50% reduction in the BPRS or PANSS score is generally considered a clinically significant response.[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of foundational research. Below are representative protocols for in vitro and in vivo assays used to characterize this compound and other antipsychotics.

In Vitro: Radioligand Binding Assay for Dopamine D2 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Protocol:

-

Membrane Preparation:

-

Homogenize tissue rich in D2 receptors (e.g., rat striatum) or cultured cells expressing recombinant D2 receptors in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, incubate the prepared membranes with a specific radioligand for the D2 receptor (e.g., [3H]spiperone) at a concentration near its Kd.

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the D2 receptors.

-

To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known D2 antagonist (e.g., haloperidol).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-